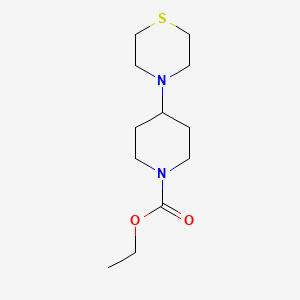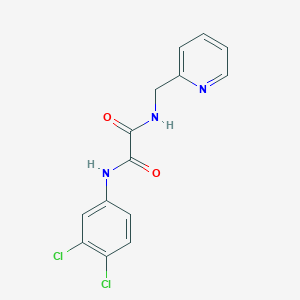![molecular formula C16H23Cl2NO5 B5196163 N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B5196163.png)
N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-1-amine;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-1-amine; oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of a butan-1-amine moiety linked to a 2,4-dichloro-6-methylphenoxy group, with oxalic acid as a counterion. The presence of both the phenoxy and amine groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-1-amine typically involves the reaction of 2,4-dichloro-6-methylphenol with 3-chloropropylamine under basic conditions to form the intermediate N-[3-(2,4-dichloro-6-methylphenoxy)propyl]amine. This intermediate is then reacted with butan-1-amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The phenoxy group can undergo reduction to form phenol derivatives.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, phenol derivatives, and substituted phenoxy compounds .
Wissenschaftliche Forschungsanwendungen
N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals
Wirkmechanismus
The mechanism of action of N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The amine group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(2,4-Dichloro-6-methylphenoxy)propyl]-2-butanamine
- N-[3-(2,4-Dichloro-6-methylphenoxy)propyl]-2-propen-1-amine
Uniqueness
N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-1-amine is unique due to its specific combination of a phenoxy group with a butan-1-amine moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Eigenschaften
IUPAC Name |
N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO.C2H2O4/c1-3-4-6-17-7-5-8-18-14-11(2)9-12(15)10-13(14)16;3-1(4)2(5)6/h9-10,17H,3-8H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHQCTNLUNNRQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=C(C=C1C)Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(5-tert-butyl-1,2-oxazol-3-yl)sulfamoyl]-2-methoxy-N-methylbenzamide](/img/structure/B5196091.png)
![N-(5-chloro-2-methoxyphenyl)-2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetamide](/img/structure/B5196104.png)
![N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5196109.png)
![11-(3-fluoroanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5196112.png)
![2-chloro-4-(5-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B5196114.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5196124.png)
![5-(4-chlorophenyl)-N-[(5-methylpyrazin-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5196135.png)
![N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B5196140.png)
![N-(4-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide](/img/structure/B5196143.png)


![4-methyl-4-{[3-(1-methyl-1-piperidiniumyl)propanoyl]amino}tetrahydro-3-thiophenesulfonate 1,1-dioxide](/img/structure/B5196170.png)
![(5Z)-5-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5196175.png)
![N-cyclopropyl-1-(1-naphthylmethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5196182.png)
